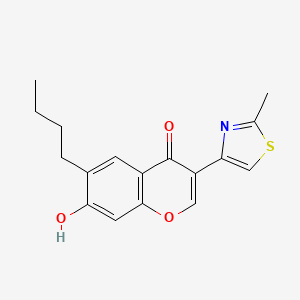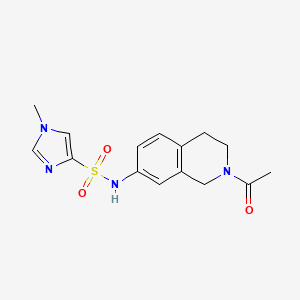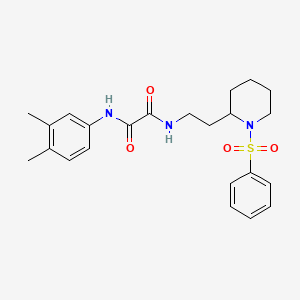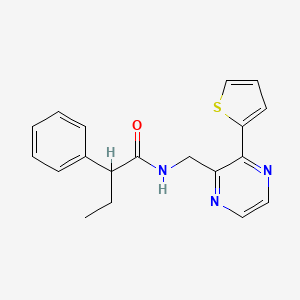![molecular formula C17H19N5O2 B2980205 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 899752-19-3](/img/structure/B2980205.png)
3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is an intricate and compelling compound. This substance has intrigued scientists and researchers due to its potential applications across various fields. Its structure consists of a butanamide backbone with a 3,3-dimethyl substitution, further functionalized with a 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl moiety, making it a hybrid molecule with potential pharmacological and chemical significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Synthesizing 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide generally involves multiple steps, starting from readily available precursors. The initial step typically involves the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving hydrazine derivatives and β-diketones under acidic or basic conditions.
The subsequent steps focus on attaching the 1-phenyl and 4-oxo functionalities to the pyrazolo[3,4-d]pyrimidine core, often through electrophilic aromatic substitution or oxidation reactions. The final step involves coupling this moiety with 3,3-dimethylbutanoic acid, likely using standard amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. Large-scale production would utilize automated continuous-flow reactors to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidative reactions at the phenyl ring or the pyrazole ring, leading to various quinone or other oxidized derivatives.
Reduction: : Reduction of the oxo group can yield hydroxyl derivatives, altering the compound's polarity and bioactivity.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring, particularly under harsh conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3, or hydrogen peroxide.
Reducing agents: NaBH4 or LiAlH4.
Coupling agents: EDCI, DCC for amide bond formation.
Major Products Formed from These Reactions:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules, especially those requiring a pyrazolo[3,4-d]pyrimidine scaffold.
Biology and Medicine: Given its structural complexity, 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide could be explored for potential biological activities, such as enzyme inhibition or receptor binding. Its core structure is reminiscent of various bioactive molecules, making it a candidate for drug discovery programs.
Industry: The compound can be utilized in the creation of specialized polymers, agrochemicals, or as a ligand in catalysis, further illustrating its versatility.
Wirkmechanismus
Mechanism: The detailed mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The 4-oxo group could play a key role in hydrogen bonding interactions, while the aromatic system could participate in π-π stacking with nucleobases or aromatic amino acid residues.
Molecular Targets and Pathways: Potential pathways include inhibition of enzymes by mimicking natural substrates or binding to receptor sites, thereby modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide's distinct substituents may provide unique binding properties and reactivity. Its uniqueness lies in its specific combination of functional groups, which can influence its physical, chemical, and biological properties.
Similar Compounds
1-Phenylpyrazolo[3,4-d]pyrimidin-4-one
3,3-Dimethylbutanamide derivatives
Other N-phenylpyrazole-based amides
In sum, this compound is a multifunctional compound with potential across various scientific fields, warranting further exploration and understanding.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-17(2,3)9-14(23)20-21-11-18-15-13(16(21)24)10-19-22(15)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNFYQJOGXOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2980122.png)
![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)

![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)
![5-{3-[(4-Chlorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2980127.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2980131.png)
![2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione](/img/structure/B2980133.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)
![2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2980139.png)
![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)


